4-[(Benzyloxy)methyl]piperidine hydrochloride
Description
Introduction and Chemical Identity
Historical Context and Discovery
The development of 4-[(Benzyloxy)methyl]piperidine hydrochloride must be understood within the broader historical framework of piperidine chemistry and benzyl ether synthesis methodologies. The foundational piperidine scaffold traces its discovery to the mid-nineteenth century, when Scottish chemist Thomas Anderson first reported piperidine in 1850, followed independently by French chemist Auguste Cahours in 1852. Both researchers initially obtained piperidine through the reaction of piperine with nitric acid, establishing the fundamental six-membered heterocyclic structure that would become central to numerous pharmaceutical and chemical applications. The nomenclature derives from the genus name Piper, representing the Latin word for pepper, reflecting the compound's historical connection to natural alkaloid chemistry.
The evolution from simple piperidine to complex substituted derivatives like this compound represents decades of synthetic organic chemistry advancement. The introduction of benzyloxy methyl substituents reflects the systematic exploration of piperidine modifications aimed at enhancing chemical reactivity, biological activity, and pharmaceutical utility. This particular compound exemplifies the sophisticated approach to heterocyclic modification that emerged through twentieth-century medicinal chemistry research, where specific positional substitutions were designed to optimize molecular properties for targeted applications.
Nomenclature and Structural Classification
This compound belongs to the comprehensive chemical classification of substituted piperidine derivatives and specifically represents a member of the benzyloxy-substituted piperidine family. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions, indicating the precise positioning of the benzyloxy methyl substituent at the 4-position of the piperidine ring structure. Alternative nomenclature variations include 4-[(Phenylmethoxy)methyl]piperidine hydrochloride and 4-[(Phenylmethoxy)methyl]piperidine hydrochloric acid salt, demonstrating the multiple acceptable systematic naming approaches for this molecular structure.
The structural classification encompasses several important chemical categories that define the compound's properties and potential applications. As a heterocyclic compound, it contains the characteristic six-membered piperidine ring with one nitrogen atom replacing a carbon position, establishing its fundamental cyclic amine nature. The benzyloxy methyl substitution introduces an ether linkage combined with an aromatic benzyl group, creating a complex substituent that significantly influences the molecule's chemical behavior and biological interactions. The hydrochloride salt formation represents the protonated amine state, enhancing water solubility and chemical stability for practical applications.
The compound demonstrates structural relationships to numerous pharmaceutical intermediates and bioactive molecules, particularly those employing piperidine scaffolds for central nervous system activity and receptor binding applications. The benzyloxy methyl group provides specific steric and electronic properties that distinguish this compound from simpler piperidine derivatives, enabling unique chemical reactivity patterns and potential biological activities that warrant detailed investigation and characterization.
Chemical Registration and Identification
Chemical Abstracts Service Registry (301226-92-6)
The Chemical Abstracts Service registry number 301226-92-6 provides the definitive chemical identification for this compound within the global chemical database system. This unique identifier ensures unambiguous chemical identification across international research, commercial, and regulatory contexts, facilitating accurate communication and documentation of the compound's properties and applications. The registry number connects the compound to comprehensive chemical databases including PubChem, ChemSpider, and specialized pharmaceutical databases that maintain detailed molecular information and research citations.
Properties
IUPAC Name |
4-(phenylmethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13;/h1-5,13-14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIQHCJXMIHEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593237 | |
| Record name | 4-[(Benzyloxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301226-92-6 | |
| Record name | 4-[(Benzyloxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a piperidine derivative with a benzyloxy methyl halide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.
Substitution: The benzyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Benzyloxy methyl group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the piperidine ring can produce various piperidine derivatives.
Substitution: Substitution reactions can yield a wide range of functionalized piperidine compounds.
Scientific Research Applications
4-[(Benzyloxy)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The benzyloxy methyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring can also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Calculated based on structural analogs. †Estimated using atomic masses.
Physicochemical and Functional Differences
- Solubility: The benzyloxymethyl group in the target compound likely confers moderate solubility in organic solvents, comparable to 4-(Diphenylmethoxy)piperidine HCl (low aqueous solubility due to hydrophobic aryl groups) .
- Reactivity :
- The benzyl ether linkage is susceptible to acid-catalyzed cleavage, whereas sulfonyl or trifluoromethyl groups (as in and ) resist hydrolysis but may participate in nucleophilic substitutions .
- Alkyl-substituted analogs (e.g., 3-methylbutoxy) lack aromatic conjugation, reducing electronic effects but increasing steric bulk .
Biological Activity
4-[(Benzyloxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom, and is substituted with a benzyloxy methyl group. This unique substitution pattern is believed to enhance its interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C_{12}H_{17}ClN
- Molecular Weight : 241.76 g/mol
- CAS Number : 301226-92-6
The biological activity of this compound primarily stems from its ability to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. The benzyloxy methyl group may facilitate binding to specific receptors or enzymes, leading to modulation of their activity. This interaction could potentially influence various biochemical pathways associated with mood regulation and neuropharmacology.
Antidepressant Activity
Research indicates that certain piperidine derivatives, including this compound, exhibit antidepressant-like effects. These compounds may act as inhibitors of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms.
Dopamine Receptor Interaction
Studies have shown that derivatives of benzyloxy piperidines can act as selective antagonists for the dopamine D4 receptor (D4R). The D4R is implicated in various neurological conditions, including schizophrenia and Parkinson's disease. Compounds similar to this compound have demonstrated potent binding affinities and selectivity for D4R over other dopamine receptor subtypes .
Case Studies
- Dopamine D4 Receptor Antagonism : A study characterized several benzyloxypiperidine compounds as D4R antagonists. The most potent compound showed an IC50 value significantly lower than previously reported antagonists, indicating enhanced efficacy in modulating D4R activity .
- In Vivo Efficacy : In animal models, compounds based on the piperidine scaffold demonstrated significant behavioral changes consistent with antidepressant activity. These findings suggest that structural modifications could lead to new therapeutic agents targeting mood disorders .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 4-[(Benzyloxy)methyl]piperidine hydrochloride, and what key reagents/conditions are involved?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzylation of 4-hydroxymethylpiperidine using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) is a common approach. The hydrochloride salt is typically formed by treating the free base with HCl in an aprotic solvent like diethyl ether . Purification often involves recrystallization from ethanol or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Q. What safety precautions are critical when handling this compound in the lab?
Based on analogous piperidine derivatives, wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust. Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions. Store in a cool, dry place (<25°C) in airtight containers . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. How can researchers characterize the purity and structure of this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyloxy and piperidine moieties (e.g., δ 4.5 ppm for –OCH₂C₆H₅, δ 3.4–2.8 ppm for piperidine protons) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
- Melting Point : Compare observed values (e.g., 180–185°C) to literature data .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzylation of 4-hydroxymethylpiperidine?
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance benzyl bromide reactivity in biphasic systems .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to improve nucleophilicity. DMF often provides higher yields due to better solubility of intermediates .
- Temperature Control : Maintain 0–5°C during benzyl bromide addition to minimize side reactions (e.g., over-alkylation) .
Q. What analytical strategies resolve contradictions in reported solubility or stability data?
- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13) with HPLC monitoring. Piperidine derivatives often degrade in acidic conditions via hydrolysis of the benzyloxy group .
- Solubility Profiling : Use shake-flask methods in water, ethanol, and DMSO. For low aqueous solubility (<1 mg/mL), consider salt forms (e.g., mesylate) or co-solvents (PEG-400) .
Q. How can researchers design experiments to study the compound’s reactivity in nucleophilic substitutions?
- Competitive Reactions : React the compound with electrophiles (e.g., methyl iodide, acetyl chloride) under varying conditions (THF, Et₃N base) to assess regioselectivity at the piperidine nitrogen vs. benzyloxy oxygen .
- Kinetic Studies : Use in situ IR or NMR to track reaction progress and determine rate constants for substitution at different temperatures .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites based on frontier molecular orbitals .
Methodological Considerations
Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor critical parameters (e.g., reaction completion, impurity formation) during scale-up .
- Workup Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification at larger scales .
Q. How should researchers address discrepancies in reported toxicity or ecological impact data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
